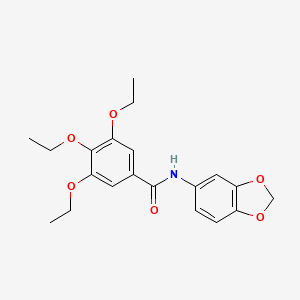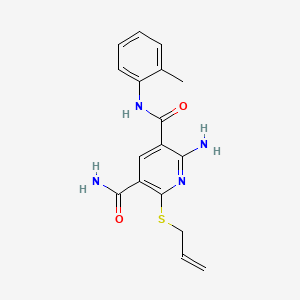![molecular formula C17H20BrN5O2S B4539479 4-bromo-N-{3-cyano-5-[(diethylamino)carbonyl]-4-methyl-2-thienyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4539479.png)
4-bromo-N-{3-cyano-5-[(diethylamino)carbonyl]-4-methyl-2-thienyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide
Description
This compound is a part of a broader class of chemicals that have been the subject of extensive research due to their interesting and diverse chemical properties.
Synthesis Analysis
- The synthesis of related compounds often involves multistep chemical reactions. For instance, Anuradha et al. (2014) describe the synthesis of a similar compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, from 5-bromoindazole-3-carboxylic acid methylester through a series of reactions including N1-arylation and conversion to diethylamide (Anuradha et al., 2014).
Molecular Structure Analysis
- The molecular structure of these compounds is often confirmed using techniques like FT-IR, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction studies, as detailed in the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide (Anuradha et al., 2014).
Chemical Reactions and Properties
- Chemical reactions of related compounds can be quite complex. For instance, Gad-Elkareem et al. (2011) discuss various reactions leading to the synthesis of different pyridothienopyrimidine and thieno[2,3-b]pyridine derivatives, showing the versatility in chemical reactivity of these compounds (Gad-Elkareem et al., 2011).
Physical Properties Analysis
- The physical properties such as crystal structure and molecular dimensions can be analyzed using X-ray crystallography, as demonstrated in the studies by Anuradha et al. (2014) (Anuradha et al., 2014).
Chemical Properties Analysis
- The chemical properties of these compounds are characterized by their reactivity and interaction with different chemical agents. For example, the study by Gad-Elkareem et al. (2011) showcases the reactivity of 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide with various reagents to form a range of derivatives (Gad-Elkareem et al., 2011).
properties
IUPAC Name |
4-bromo-N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-1,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN5O2S/c1-6-23(7-2)17(25)14-9(3)11(8-19)16(26-14)20-15(24)13-12(18)10(4)22(5)21-13/h6-7H2,1-5H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPYBTIYUOQYJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=NN(C(=C2Br)C)C)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}propanamide](/img/structure/B4539401.png)
![2-[({3-[(dimethylamino)carbonyl]phenyl}amino)carbonyl]benzoic acid](/img/structure/B4539407.png)
![N,N'-bis[5-(ethylthio)-1,3,4-thiadiazol-2-yl]pentanediamide](/img/structure/B4539415.png)
![6-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4539420.png)
![3-(4-chloro-3-nitrophenyl)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B4539436.png)
![methyl 3-({[(2,3-dichlorophenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B4539445.png)
![5-{3-[3-(4-chlorophenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4539452.png)
![3-[(4-chlorobenzyl)thio]propanohydrazide](/img/structure/B4539453.png)

![N-(2,4-dichlorophenyl)-2-({4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4539472.png)


![N-[1-(4-chlorophenyl)propyl]-N'-(4-ethylphenyl)urea](/img/structure/B4539498.png)
![3-(4-bromo-1-methyl-1H-pyrazol-5-yl)-1-[4-(difluoromethoxy)-3-methoxyphenyl]-2-propen-1-one](/img/structure/B4539505.png)